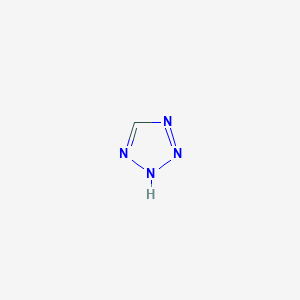![molecular formula C29H38ClO8P B012968 2-(Chloromethyl)oxirane;4-[2-(4-hydroxyphenyl)propan-2-yl]phenol;phosphoric acid;prop-2-en-1-ol;styrene CAS No. 105598-74-1](/img/structure/B12968.png)
2-(Chloromethyl)oxirane;4-[2-(4-hydroxyphenyl)propan-2-yl]phenol;phosphoric acid;prop-2-en-1-ol;styrene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Chloromethyl)oxirane;4-[2-(4-hydroxyphenyl)propan-2-yl]phenol;phosphoric acid;prop-2-en-1-ol;styrene are chemicals commonly used in scientific research. These chemicals have diverse applications in various fields, including medicine, biology, and chemistry.
Mécanisme D'action
2-(Chloromethyl)oxirane;4-[2-(4-hydroxyphenyl)propan-2-yl]phenol;phosphoric acid;prop-2-en-1-ol;styrene have different mechanisms of action. For instance, 2-(Chloromethyl)oxirane reacts with nucleophiles to form various organic compounds. 4-[2-(4-hydroxyphenyl)propan-2-yl]phenol acts as a chain terminator in the synthesis of polyurethane foams and resins. Phosphoric acid acts as a catalyst in various chemical reactions, while prop-2-en-1-ol reacts with various organic compounds to form new compounds. Styrene polymerizes to form polystyrene, which has various applications.
Effets Biochimiques Et Physiologiques
2-(Chloromethyl)oxirane;4-[2-(4-hydroxyphenyl)propan-2-yl]phenol;phosphoric acid;prop-2-en-1-ol;styrene have different biochemical and physiological effects. For instance, 2-(Chloromethyl)oxirane is toxic and can cause respiratory problems and skin irritation. 4-[2-(4-hydroxyphenyl)propan-2-yl]phenol is not toxic, but it can cause skin irritation. Phosphoric acid can cause skin and eye irritation, while prop-2-en-1-ol is toxic and can cause respiratory problems. Styrene is toxic and can cause various health problems, including respiratory problems, skin irritation, and cancer.
Avantages Et Limitations Des Expériences En Laboratoire
2-(Chloromethyl)oxirane;4-[2-(4-hydroxyphenyl)propan-2-yl]phenol;phosphoric acid;prop-2-en-1-ol;styrene have advantages and limitations for lab experiments. For instance, 2-(Chloromethyl)oxirane is a versatile building block that can be used in the synthesis of various organic compounds. However, it is toxic and can cause health problems. 4-[2-(4-hydroxyphenyl)propan-2-yl]phenol is a useful chain terminator, but it can cause skin irritation. Phosphoric acid is a useful catalyst, but it can cause skin and eye irritation. Prop-2-en-1-ol is a useful solvent, but it is toxic. Styrene is a useful monomer, but it is toxic and can cause health problems.
Orientations Futures
There are various future directions for the use of 2-(Chloromethyl)oxirane;4-[2-(4-hydroxyphenyl)propan-2-yl]phenol;phosphoric acid;prop-2-en-1-ol;styrene in scientific research. For instance, new methods of synthesis can be developed to reduce the toxicity of these chemicals. New applications of these chemicals can also be explored, especially in the fields of medicine and materials science. Additionally, the mechanisms of action and biochemical and physiological effects of these chemicals can be further studied to improve their safety and efficacy.
Méthodes De Synthèse
2-(Chloromethyl)oxirane;4-[2-(4-hydroxyphenyl)propan-2-yl]phenol;phosphoric acid;prop-2-en-1-ol;styrene are synthesized using various methods. For instance, 2-(Chloromethyl)oxirane can be synthesized through the reaction of epichlorohydrin and sodium hydroxide, while 4-[2-(4-hydroxyphenyl)propan-2-yl]phenol can be synthesized through the reaction of phenol and acetone. Phosphoric acid is synthesized through the reaction of sulfuric acid and phosphate rock, while prop-2-en-1-ol is synthesized through the reaction of propylene and water. Styrene can be synthesized through the reaction of ethylbenzene and oxygen.
Applications De Recherche Scientifique
2-(Chloromethyl)oxirane;4-[2-(4-hydroxyphenyl)propan-2-yl]phenol;phosphoric acid;prop-2-en-1-ol;styrene have diverse applications in scientific research. For instance, 2-(Chloromethyl)oxirane is used as a building block in the synthesis of various organic compounds. 4-[2-(4-hydroxyphenyl)propan-2-yl]phenol is used in the synthesis of polyurethane foams and resins. Phosphoric acid is used in the production of fertilizers and detergents, while prop-2-en-1-ol is used as a solvent and in the synthesis of various organic compounds. Styrene is used in the production of polystyrene, which is used in various applications, including packaging materials, insulation, and disposable cups.
Propriétés
Numéro CAS |
105598-74-1 |
|---|---|
Nom du produit |
2-(Chloromethyl)oxirane;4-[2-(4-hydroxyphenyl)propan-2-yl]phenol;phosphoric acid;prop-2-en-1-ol;styrene |
Formule moléculaire |
C29H38ClO8P |
Poids moléculaire |
581 g/mol |
Nom IUPAC |
2-(chloromethyl)oxirane;4-[2-(4-hydroxyphenyl)propan-2-yl]phenol;phosphoric acid;prop-2-en-1-ol;styrene |
InChI |
InChI=1S/C15H16O2.C8H8.C3H5ClO.C3H6O.H3O4P/c1-15(2,11-3-7-13(16)8-4-11)12-5-9-14(17)10-6-12;1-2-8-6-4-3-5-7-8;4-1-3-2-5-3;1-2-3-4;1-5(2,3)4/h3-10,16-17H,1-2H3;2-7H,1H2;3H,1-2H2;2,4H,1,3H2;(H3,1,2,3,4) |
Clé InChI |
IKNWCFAJJKTZAL-UHFFFAOYSA-N |
SMILES |
CC(C)(C1=CC=C(C=C1)O)C2=CC=C(C=C2)O.C=CCO.C=CC1=CC=CC=C1.C1C(O1)CCl.OP(=O)(O)O |
SMILES canonique |
CC(C)(C1=CC=C(C=C1)O)C2=CC=C(C=C2)O.C=CCO.C=CC1=CC=CC=C1.C1C(O1)CCl.OP(=O)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



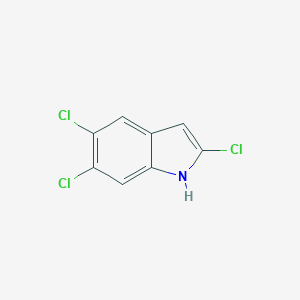
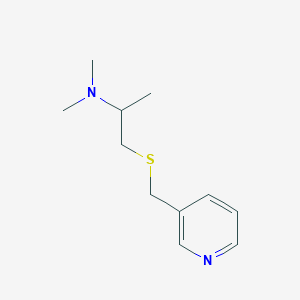
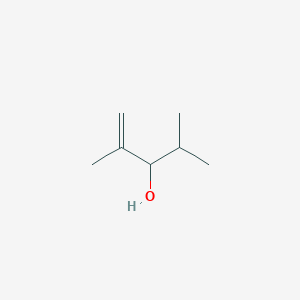

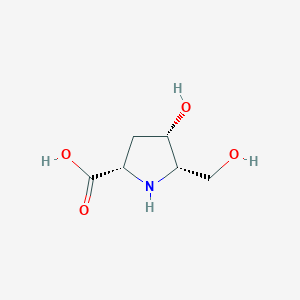
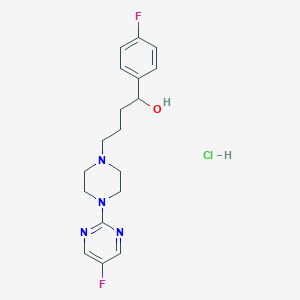
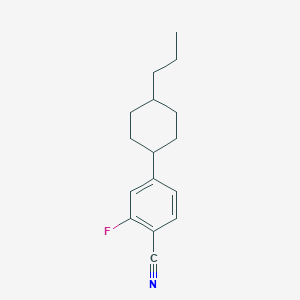
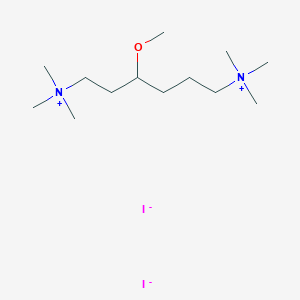
![tert-butyl N-[1-[[1-[(1-amino-1-oxo-3-phenylpropan-2-yl)amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]carbamate](/img/structure/B12906.png)


